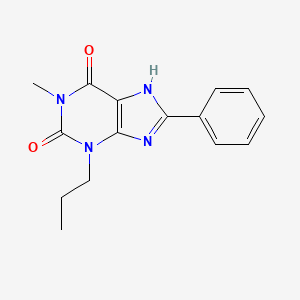

1-Methyl-3-propyl-8-phenylxanthine

描述

Historical Context of Xanthine-Based Adenosine (B11128) Receptor Antagonism Research

The investigation of xanthine-based adenosine receptor antagonism began with naturally occurring compounds that are household names: caffeine (B1668208) and theophylline (B1681296). nih.govnih.gov These plant alkaloids were the first substances identified as antagonists of adenosine receptors. nih.gov Their effects, ranging from the stimulating properties of a morning coffee to the bronchodilatory action in asthma treatment, spurred scientists to explore their mechanism of action.

Initial research in the early 20th century focused on the physiological effects of these methylxanthines. However, it wasn't until the 1970s that their primary mode of action was firmly established as the blockade of adenosine receptors. This discovery opened up a new frontier in pharmacology, leading to the synthesis of a multitude of xanthine (B1682287) derivatives with the aim of developing more potent and selective antagonists for the different adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. nih.govnih.gov

Early modifications to the basic xanthine structure, which is a purine (B94841) base, involved altering the alkyl groups at the N1, N3, and N7 positions. nih.gov A pivotal breakthrough came with the introduction of a phenyl group at the 8-position of the xanthine core. nih.gov This modification was found to generally increase the affinity for the A₁ adenosine receptor by at least an order of magnitude. nih.gov Further research demonstrated that the nature of the alkyl substituents at the N1 and N3 positions could significantly influence both the potency and selectivity of these 8-phenylxanthine (B3062520) derivatives. nih.govresearchgate.net For instance, replacing the methyl groups of theophylline with propyl groups in 8-phenylxanthine derivatives was shown to enhance affinity, particularly for A₁ receptors. researchgate.net

Significance of 1-Methyl-3-propyl-8-phenylxanthine as a Research Tool within Xanthine Pharmacology

Within this rich historical and scientific landscape, this compound (CAS Number: 129366-43-4; ChEMBL ID: CHEMBL18887) emerges as a compound of significant interest for researchers. Its structure, featuring a methyl group at the N1 position, a propyl group at the N3 position, and a phenyl group at the C8 position, represents a specific combination of the key modifications known to influence adenosine receptor affinity and selectivity.

The significance of this compound lies in its potential to help elucidate the nuanced structure-activity relationships (SAR) of xanthine derivatives. By systematically varying the alkyl groups at the N1 and N3 positions, researchers can probe the binding pockets of the different adenosine receptor subtypes.

While specific binding affinity data for this compound across all adenosine receptor subtypes is not extensively published in readily available literature, the known activities of its close structural analogs provide a strong indication of its likely pharmacological profile. For example, studies on other 1,3-disubstituted-8-phenylxanthines have shown that the size and nature of the alkyl groups at the N1 and N3 positions are critical determinants of receptor affinity and selectivity.

Research on a closely related compound, 1-allyl-3-methyl-8-phenylxanthine, which differs only by the presence of an allyl group instead of a propyl group at the N1 position, has shown a notable affinity for the human A₂B receptor with a Kᵢ value of 37 nM. nih.gov This suggests that this compound is also likely to be a potent antagonist at one or more adenosine receptor subtypes. The general observation that a larger alkyl group at the N1-position than at the N3-position can favor affinity at the human A₂B receptor further supports the potential for this compound to be a valuable tool in studying this particular receptor subtype. nih.gov

The study of such specifically substituted xanthines allows for the fine-tuning of molecular probes and potential therapeutic agents. By comparing the binding data of this compound with its various isomers and analogs, researchers can build a more detailed map of the adenosine receptor binding sites, contributing to the rational design of new drugs with improved subtype selectivity and fewer off-target effects.

Detailed Research Findings

The exploration of xanthine derivatives has yielded a vast amount of data on their interactions with adenosine receptors. The following tables present a selection of research findings for compounds structurally related to this compound, illustrating the key structure-activity relationships.

Table 1: Binding Affinity of Selected Xanthine Derivatives at Adenosine Receptors

| Compound | N1-Substituent | N3-Substituent | 8-Substituent | Receptor Subtype | Kᵢ (nM) | Source |

| Theophylline | Methyl | Methyl | Hydrogen | A₁ | ~14,000 | |

| Theophylline | Methyl | Methyl | Hydrogen | A₂ | ~14,000 | |

| 8-Phenyltheophylline | Methyl | Methyl | Phenyl | A₁ | 10.8 | |

| 8-Phenyltheophylline | Methyl | Methyl | Phenyl | A₂ | 7,500 | |

| 1,3-Dipropyl-8-phenylxanthine (B136342) | Propyl | Propyl | Phenyl | A₁ | - | - |

| 1-Allyl-3-methyl-8-phenylxanthine | Allyl | Methyl | Phenyl | A₂B (human) | 37 | nih.gov |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-methyl-8-phenyl-3-propyl-7,9-dihydro-1H-purine-2,6-dione |

| CAS Number | 129366-43-4 |

| ChEMBL ID | CHEMBL18887 |

| Molecular Formula | C₁₅H₁₆N₄O₂ |

| Molecular Weight | 284.31 g/mol |

Structure

3D Structure

属性

CAS 编号 |

129366-43-4 |

|---|---|

分子式 |

C15H16N4O2 |

分子量 |

284.31 g/mol |

IUPAC 名称 |

1-methyl-8-phenyl-3-propyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C15H16N4O2/c1-3-9-19-13-11(14(20)18(2)15(19)21)16-12(17-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17) |

InChI 键 |

DOCLKVJOWLIWLX-UHFFFAOYSA-N |

规范 SMILES |

CCCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 |

产品来源 |

United States |

Pharmacological Characterization and Adenosine Receptor Interactions

Adenosine (B11128) Receptor Subtypes: Foundations for Pharmacological Investigation

Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four distinct G protein-coupled receptors: A1, A2A, A2B, and A3. These receptor subtypes are distributed throughout the body and are involved in a wide array of signaling pathways, making them significant targets for therapeutic drug design.

Adenosine A1 Receptor Biology and Research Implications

The Adenosine A1 receptor (A1AR) is predominantly coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A1ARs are highly expressed in the central nervous system, particularly in the hippocampus, cerebral cortex, and cerebellum, as well as in the heart and kidneys. Their activation is associated with neuroprotective effects, reduction of heart rate, and regulation of renal function. Research into A1AR antagonists, such as certain xanthine (B1682287) derivatives, is driven by their potential to counteract these effects.

Adenosine A2A Receptor Biology and Research Implications

In contrast to the A1 receptor, the Adenosine A2A receptor (A2AAR) is primarily coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP levels. These receptors are found in high concentrations in the striatum, a key component of the basal ganglia involved in motor control, as well as in immune cells and blood platelets. The co-localization of A2AARs with dopamine (B1211576) D2 receptors in the striatum makes them a significant target for research into neurodegenerative conditions like Parkinson's disease.

Adenosine A2B Receptor Biology and Research Implications

The Adenosine A2B receptor (A2BAR) is also coupled to Gs proteins, and in some cases Gq proteins, leading to increases in both cAMP and intracellular calcium. It has a lower affinity for adenosine compared to A1 and A2A receptors, suggesting it is primarily activated under conditions of high adenosine concentration, such as inflammation or ischemia. A2BARs are widely distributed, with notable expression in the lung, gastrointestinal tract, and bladder. Their involvement in inflammatory processes has made them a target for conditions like asthma and inflammatory bowel disease. Structure-activity relationship studies on xanthine derivatives have shown that substitutions at the 1- and 8-positions can significantly influence affinity and selectivity for the human A2B receptor. nih.govnih.gov Specifically, among 8-phenyl analogues, having a larger alkyl group at the 1-position than at the 3-position has been found to be favorable for affinity at the human A2B receptor. nih.gov

Adenosine A3 Receptor Biology and Research Implications

The Adenosine A3 receptor (A3AR), like the A1 receptor, is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase. It is expressed in various tissues, including the testes, lungs, and immune cells. The A3AR is implicated in a range of pathophysiological processes, including inflammation and cancer, and its activation can have both pro- and anti-inflammatory effects depending on the context. For 8-arylxanthines, the affinity at A3 receptors has been observed to be enhanced by 1,3-dialkyl substituents. annualreviews.org

Ligand-Receptor Binding Profiling

The characterization of a compound's interaction with its receptor targets is fundamental to understanding its pharmacological effects. Ligand-receptor binding profiling provides quantitative data on the affinity of a ligand for a specific receptor.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a crucial in vitro tool used to determine the affinity of a compound for a receptor. This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest. The assay measures the ability of a test compound, in this case, 1-Methyl-3-propyl-8-phenylxanthine, to displace the radioligand from the receptor.

The data from these competition experiments are used to calculate the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. These assays are typically performed on membranes from cells that have been engineered to express a specific human or animal adenosine receptor subtype, allowing for a precise determination of the compound's affinity and selectivity profile.

While extensive research has been conducted on various xanthine derivatives, specific Ki values for this compound at all four human adenosine receptor subtypes are not available in the reviewed scientific literature. However, based on structure-activity relationship studies of related compounds, it is plausible that this compound acts as an antagonist at adenosine receptors. nih.gov For instance, studies on 1-allyl-3-methyl-8-phenylxanthine, a structurally similar compound, have shown a Ki value of 37 nM at the human A2B receptor. nih.gov Furthermore, research on 1-alkyl-8-phenylxanthine derivatives indicates that they generally exhibit high affinity for A2B receptors.

Competitive Binding Studies for Receptor Subtype Characterization

Competitive binding assays are fundamental in characterizing the pharmacological profile of this compound and its analogs. These studies determine the affinity of the compound for the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) by measuring how effectively it competes with a radiolabeled ligand known to bind to a specific receptor subtype. The affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Substitution of methyl groups at the 1- and 3-positions of the xanthine core with larger alkyl groups like n-propyl, combined with an 8-phenyl moiety, generally yields antagonists with increased affinity and selectivity for A₁ receptors. drugbank.com For instance, many 1,3-dialkyl-8-phenylxanthines show enhanced potency. drugbank.com The structure-activity relationship (SAR) indicates that an 8-phenyl group on the xanthine scaffold is associated with an increased affinity for A₂ₑ receptors. nih.gov In one analysis, the 8-phenyl analog of theophylline (B1681296) demonstrated a 22-fold increase in binding affinity at A₂ₑ receptors. nih.gov

Studies on various 8-phenylxanthine (B3062520) derivatives show a wide range of affinities and selectivities. For example, in a series of 1,3-dipropyl-8-phenylxanthine (B136342) analogs, modifications to the 8-phenyl ring significantly influenced potency and selectivity for A₁ versus A₂ receptors. nih.gov While specific Ki values for this compound are not always detailed in broad studies, the general findings for related structures provide a strong indication of its likely binding characteristics as a potent adenosine receptor antagonist. For example, among 8-phenyl analogues, having a larger alkyl group at the 1-position than at the 3-position, such as in 1-allyl-3-methyl-8-phenylxanthine (Ki = 37 nM), has been shown to favor affinity at the human A₂ₑ receptor. nih.govnih.gov

Table 1: Representative Binding Affinities (Ki, nM) of Select 8-Phenylxanthine Analogs at Human Adenosine Receptors

| Compound | A₁ | A₂ₐ | A₂ₑ | A₃ | Selectivity Profile |

| p-cyanoanilide derivative of 1,3-dipropyl-8-phenylxanthine (Compound 27) | ~788 | ~483 | 1.97 | ~242 | 400-fold selective for A₂ₑ vs A₁, 245-fold vs A₂ₐ, 123-fold vs A₃. acs.org |

| 1-allyl-3-methyl-8-phenylxanthine | - | - | 37 | - | Favors A₂ₑ affinity. nih.govnih.gov |

| 8-dicyclopropylmethyl-1-methyl-3-propylxanthine (MPDX) | 4.2 | >100 | - | - | High selectivity for A₁ receptors. nih.gov |

Note: Data is compiled from multiple sources to illustrate the range of affinities within the 8-phenylxanthine class. nih.govnih.govacs.orgnih.gov The table is for comparative purposes and highlights how structural modifications impact receptor binding.

Functional Modulation of Cellular Signaling Pathways

Adenosine receptors are classic G protein-coupled receptors (GPCRs). The A₁ and A₃ receptor subtypes primarily couple to inhibitory G proteins (Gαi/o), while the A₂ₐ and A₂ₑ subtypes couple to stimulatory G proteins (Gαs). nih.gov As an antagonist, this compound is expected to block the downstream signaling cascades initiated by adenosine binding and subsequent G protein activation.

Activation of A₁ receptors by an agonist leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. nih.gov An antagonist like an 8-phenylxanthine derivative would prevent this inhibition, thereby maintaining or restoring cAMP production in the presence of an adenosine agonist. Conversely, activation of A₂ₐ and A₂ₑ receptors stimulates adenylyl cyclase, increasing cAMP levels. drugbank.comnih.gov By blocking these receptors, an antagonist would prevent this rise in cAMP. Studies have shown that potent xanthine antagonists can effectively block the effects of agonists on these pathways. nih.gov Furthermore, some research indicates that A₂ₑ receptors can also couple to Gq proteins, which activates a different signaling cascade. nih.gov

The functional consequences of G protein modulation by this compound and its analogs are observed through changes in downstream effector systems. The most commonly studied is the adenylyl cyclase/cAMP pathway. Functional assays have confirmed that potent 8-phenylxanthine antagonists effectively block the NECA (N⁵′-ethylcarboxamidoadenosine, a potent adenosine agonist)-induced stimulation of cAMP accumulation in cells expressing recombinant human A₂ₑ receptors. nih.gov This demonstrates their ability to functionally antagonize the receptor at the cellular level.

Another critical downstream pathway involves the mobilization of intracellular calcium (Ca²⁺). This is particularly relevant for the A₂ₑ receptor, which, in certain cell types like mast cells, can signal through Gq proteins to activate phospholipase C. nih.govnih.gov This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of Ca²⁺ from intracellular stores. nih.gov Several selective A₂ₑ antagonists, derived from the 8-phenyl-1,3-di-(n-propyl)xanthine scaffold, have been shown to inhibit NECA-stimulated calcium mobilization in cells engineered to express the A₂ₑ receptor. nih.govacs.org This confirms that these xanthine derivatives can block multiple signaling outputs from the same receptor.

Receptor Selectivity and Potency of this compound Analogs

The selectivity and potency of 8-phenylxanthine derivatives are highly dependent on the nature and position of substituents on both the xanthine core and the 8-phenyl ring. Structure-activity relationship (SAR) studies have provided valuable insights into designing analogs with specific receptor profiles.

Replacing the methyl groups of compounds like theophylline with n-propyl groups at the N¹ and N³ positions, particularly when combined with an 8-phenyl moiety, tends to increase selectivity for the A₁ receptor. drugbank.com However, modifications to the 8-phenyl ring can shift this selectivity. For example, introducing a p-cyanoanilide group to a 1,3-dipropyl-8-phenylxanthine derivative resulted in a compound with high potency (Ki = 1.97 nM) and remarkable selectivity for the human A₂ₑ receptor over A₁, A₂ₐ, and A₃ subtypes. acs.org

Other SAR findings include:

Substituents on the 8-phenyl ring: Electron-withdrawing groups in the para-position of the 8-phenyl ring, such as nitro, cyano, and acetyl, can confer high affinity and selectivity for A₂ₑ receptors. nih.govacs.org Conversely, an electron-rich phenyl ring is also noted to be preferred for A₂ₑ receptor binding in other contexts. nih.govnih.gov

N¹ and N³ Alkyl Groups: Substituting the 1,3-dipropyl groups with 1,3-diethyl groups did not negatively impact selectivity and maintained high affinity at A₂ₑ receptors. nih.govacs.org For 8-arylxanthines, affinity at A₃ receptors was enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl. nih.gov

Functionalized Congeners: Attaching polar functional groups, such as a carboxymethyloxy moiety on the 8-phenyl ring, can create derivatives like XCC (8-[4-[[carboxymethyl]oxy]phenyl]-1,3-dipropylxanthine). nih.gov While this can improve water solubility, it may also reduce potency compared to less polar parent compounds. drugbank.com However, further derivatization of these functional groups can lead to highly potent and selective antagonists. nih.gov

Table 2: Comparison of Receptor Selectivity for 8-Phenylxanthine Analogs

| Compound/Analog Type | Key Structural Feature | Primary Receptor Selectivity | Reference |

| 1,3-dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine | Dihydroxyphenyl substitution | A₁ selective (A₁/A₂ ratio ~90) | nih.gov |

| 1,3-dipropyl-8-(p-carboxymethyloxy-phenyl)xanthine anilides | Anilide derivatives with electron-withdrawing groups | Highly A₂ₑ selective | nih.govacs.org |

| 1-allyl-3-methyl-8-phenylxanthine | Larger alkyl at N¹ (allyl) vs N³ (methyl) | Favors A₂ₑ affinity | nih.govnih.gov |

| 8-(dicyclopropylmethyl)-1-methyl-3-propylxanthine (MPDX) | Bulky alkyl at C8, methyl at N¹, propyl at N³ | Highly A₁ selective | nih.gov |

Structure Activity Relationships Sar and Ligand Design Principles

Foundational Principles of Xanthine (B1682287) Structure-Activity Relationships in Adenosine (B11128) Receptor Binding

Xanthines, such as the naturally occurring caffeine (B1668208) and theophylline (B1681296), are recognized as antagonists of adenosine receptors (ARs), a family of four G protein-coupled receptors (A1, A2A, A2B, and A3) that are ubiquitously expressed and play crucial roles in a myriad of physiological processes. bohrium.com The affinity and selectivity of xanthine derivatives for these receptor subtypes are profoundly influenced by the nature and position of substituents on the core xanthine scaffold. researchgate.netnih.gov

The xanthine molecule offers several positions for chemical modification, most notably the N1, N3, and N7 nitrogen atoms and the C8 carbon atom. nih.gov Early research established that substitutions, particularly with hydrophobic groups, at the N1, N3, and C8 positions are generally well-tolerated and can significantly enhance binding affinity at adenosine receptors. nih.gov Conversely, substitution at the N9 position tends to decrease affinity. mdpi.comresearchgate.net

Impact of Substitutions at the Xanthine N1 Position

The substituent at the N1 position of the xanthine ring is a critical determinant of a ligand's affinity and selectivity for adenosine receptors. nih.govmdpi.comresearchgate.net Both the size and nature of this group can dramatically alter the pharmacological profile of the compound.

Influence of Alkyl Chain Length on Adenosine Receptor Affinity and Selectivity

The length of the alkyl chain at the N1 position has a significant and subtype-dependent impact on adenosine receptor affinity. Generally, small alkyl groups such as methyl, ethyl, and propyl at the N1 position are considered optimal for achieving high affinity at the A1 receptor. nih.gov Research on a series of 8-benzylaminoxanthines demonstrated that elongating the N1-alkyl chain from ethyl to propyl, butyl, pentyl, and hexyl resulted in a progressive decrease in affinity for the human A2A receptor. mdpi.com

Conversely, for the A2B receptor, substitution at the N1 position with alkyl or other lipophilic groups is favored for selectivity. acs.orgnih.govnih.gov Studies have shown that a 1-propyl substituent is beneficial for A2B receptor affinity. nih.gov In a direct comparison, 1-propylxanthine (B20157) was found to be more than 13-fold more potent at human A2B receptors than enprofylline (B1671344) (3-propylxanthine). acs.orgnih.govnih.gov For some series of compounds, larger alkyl groups at the N1 position compared to the N3 position favored affinity at the human A2B receptor. acs.orgnih.gov

| Compound | N1-Substituent | Receptor Subtype | Affinity (Ki) |

| Lead Compound | Ethyl | hA2A | 71 nM mdpi.com |

| Analog 1 | Propyl | hA2A | 302 nM mdpi.com |

| Analog 2 | Butyl | hA2A | 318 nM mdpi.com |

| Analog 3 | Pentyl | hA2A | >1000 nM mdpi.com |

| Analog 4 | Hexyl | hA2A | >1000 nM mdpi.com |

| hA2A: human A2A adenosine receptor |

Specific Contributions of Methyl Substitution at N1

The presence of a methyl group at the N1 position is considered a pivotal feature for the inhibitory activity of xanthines at adenosine receptors. mdpi.com This substitution is necessary for achieving high affinity and selectivity. mdpi.comresearchgate.net The A2A receptor, in particular, tends to tolerate smaller alkyl substituents like a methyl group at the N1 position. nih.gov In the context of 8-styrylxanthines, which are known for their A2A selectivity, a methyl group at N1 is often part of the optimal substitution pattern for high affinity. nih.gov The significance of the N1-methyl group is highlighted by comparing the receptor affinities of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) with theobromine (B1682246) (3,7-dimethylxanthine), which lacks the N1-methyl group. Theobromine exhibits significantly lower affinity for A1 and A2A receptors. mdpi.com

Impact of Substitutions at the Xanthine N3 Position

Similar to the N1 position, the substituent at the N3 position plays a crucial role in modulating the pharmacological properties of xanthine derivatives.

Influence of Alkyl Chain Length on Adenosine Receptor Affinity and Selectivity

The elongation of alkyl chains at the N3 position, often in conjunction with N1 substitution, has been a successful strategy for enhancing adenosine receptor affinity. nih.gov The replacement of the 1,3-dimethyl groups of theophylline with larger 1,3-dialkyl groups, such as dipropyl or dibutyl, generally leads to increased potency at A1 receptors. nih.govnih.gov For instance, replacing the methyl groups in an 8-(p-hydroxyphenyl)theophylline analog with propyl groups resulted in a 17-fold increase in potency at A1 receptors. nih.gov

Small alkyl chains, including methyl, ethyl, and propyl, are commonly found at the N3 position in potent adenosine receptor antagonists. nih.gov However, the introduction of longer alkyl chains, such as n-butyl and n-pentyl, at the N3 position has been shown in some cases to diminish potency at certain cardiac receptors while being important for selectivity towards tracheal muscle. researchgate.net For A2B receptors, N3-substituents like hydrogen or methyl are often favored for selectivity. acs.orgnih.govnih.gov

| Compound | N1, N3 Substituents | Receptor Subtype | Affinity (Ki) | Selectivity (A2/A1) |

| 8-(p-hydroxyphenyl)theophylline | 1,3-dimethyl | A1 | ~50 nM nih.gov | ~1 nih.gov |

| 1,3-dipropyl-8-(p-hydroxyphenyl)xanthine | 1,3-dipropyl | A1 | 2.9 nM nih.gov | ~6.5 nih.gov |

Specific Contributions of Propyl Substitution at N3

A propyl group at the N3 position is a common feature in many potent and selective adenosine receptor antagonists. The compound enprofylline, which is 3-propylxanthine, demonstrates moderate affinity for the A2B receptor. d-nb.info In the development of highly potent A1 antagonists, the combination of a propyl group at N3 with another propyl group at N1 (1,3-dipropyl) has proven to be particularly effective. nih.govpnas.org For example, 1,3-dipropyl-8-phenylxanthine (B136342) derivatives are extremely potent A1 adenosine antagonists. nih.gov The combination of a methyl group at N1 and a propyl group at N3, as seen in 1-methyl-3-propylxanthine, also results in a potent bronchodilator, more so than theophylline or enprofylline in some studies. researchgate.net This specific combination in 1-Methyl-3-propyl-8-phenylxanthine represents a strategic blend of substitutions aimed at achieving a distinct pharmacological profile.

Influence of the C8-Phenyl Substituent and its Derivatives

The phenyl group at the C8 position is a critical determinant of the pharmacological profile of xanthine derivatives, profoundly impacting their affinity and selectivity for adenosine receptor subtypes. nih.gov

The substitution pattern on the 8-phenyl ring plays a pivotal role in modulating the affinity and selectivity of these compounds for adenosine receptors. researchgate.net Studies have shown that the nature of the substituent at the para-position of the 8-phenyl group significantly affects the binding affinity for various adenosine receptor subtypes. nih.gov For instance, the introduction of polar substituents, while potentially improving water solubility, can sometimes lead to a decrease in adenosine receptor affinity. researchgate.net

Research indicates that the A2A adenosine receptor can tolerate bulkier substituents on the 8-phenyl group better than the A1 receptor. researchgate.net Specifically, the presence of an electron-rich phenyl ring at the 8-position appears to be favorable for binding to the human A2B receptor. nih.gov

The electronic and steric properties of substituents on the C8-phenyl ring are crucial in dictating selectivity for different adenosine receptor subtypes. For example, in a series of 8-(p-substituted-phenyl)xanthines, the nature of the para-substituent was found to remarkably affect both binding affinity and selectivity. nih.gov

Anilide derivatives of 8-phenylxanthine (B3062520) have been explored, revealing that those with electron-withdrawing groups, such as nitro, cyano, and acetyl, in the para-position of the anilide ring exhibit selective binding to human A2B receptors in the nanomolar range. nih.govacs.org One such derivative, a p-cyanoanilide, demonstrated high potency and selectivity for human A2B receptors over other subtypes. nih.govacs.org

Conversely, substituting the p-carboxymethyloxy group on the 8-phenyl ring with an acrylic acid group was found to decrease affinity at A2B receptors while simultaneously increasing affinity at A1 receptors. nih.govacs.org This highlights the delicate balance of electronic and steric factors in determining receptor selectivity.

To overcome challenges such as low water solubility and high lipophilicity that can hinder in vivo studies, functionalized congeners of 1,3-dipropyl-8-phenylxanthine have been developed. nih.gov This approach involves modifying the 8-phenylxanthine with a functionalized chain that allows for covalent attachment to other molecules like amines, amino acids, and oligopeptides. nih.gov

This strategy has led to the creation of potent adenosine receptor antagonists with improved water solubility. nih.gov For example, the amine congener, xanthine amine congener (XAC), a functionalized derivative of 1,3-dipropyl-8-phenylxanthine, has been tritiated for use as a radioligand in receptor binding studies due to its higher receptor affinity, lower nonspecific binding, and more favorable hydrophilicity compared to other xanthine radioligands. pnas.orgpnas.org These functionalized derivatives serve as valuable probes for studying adenosine receptors. nih.gov

The following table provides a summary of the binding affinities of selected 8-phenylxanthine derivatives:

| Compound | Receptor Subtype | Ki (nM) | Selectivity |

| (R)-3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione | A1 | 23.2 | A2/A1 ratio of 153 nih.gov |

| Isovanilloid 1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenylxanthine | A2A | 100 | >1000-fold over A1 researchgate.net |

| p-Cyanoanilide of 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine | hA2B | 1.97 | 400-fold vs hA1, 245-fold vs hA2A, 123-fold vs hA3 nih.govacs.org |

| 1-Propyl-8-p-sulfophenylxanthine | hA2B | 53 | >180-fold vs hA1, >400-fold vs hA2A, >180-fold vs hA3 acs.org |

| 1-Butyl-8-p-carboxyphenylxanthine | hA2B | 24 | 49-fold vs hA1, >150-fold vs hA2A and hA3 acs.org |

Effects of Substitutions at the Xanthine N7 Position

Substitutions at the N7 position of the xanthine core also exert a significant influence on the compound's interaction with adenosine receptors.

In general, substitution at the N7 position of the xanthine molecule tends to decrease both adenosine receptor antagonism and bronchodilator potency. mdpi.comresearchgate.net However, there are exceptions to this trend. For instance, the introduction of a 7-(2-chloroethyl) group was found to enhance the affinity of theophylline for the A2B receptor by 6.5-fold. nih.gov

Research on xanthine-dopamine hybrid molecules revealed that while an N7-hexyl substituent led to a significant decrease in affinity at both A1 and A2A receptors, N7-propyl derivatives also showed lower affinity compared to N7-ethyl or N7-butyl analogues at these receptors. mdpi.com In contrast, the incorporation of a propargyl group at the 7-position of the xanthine nucleus has been suggested as a suitable substitution to improve selectivity towards the A2A subtype while maintaining reasonable potency. ekb.eg

Synergistic Effects of Multi-Site Substitutions on Ligand-Receptor Interactions

The combination of substitutions at multiple positions on the xanthine scaffold can lead to synergistic effects, resulting in compounds with enhanced affinity and selectivity. For 8-phenylxanthines, affinity at A3 receptors is enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl. nih.gov

Furthermore, in the context of 8-phenyl analogues, having a larger alkyl group at the 1-position than at the 3-position favors affinity at the human A2B receptor. nih.gov For example, 1-allyl-3-methyl-8-phenylxanthine displays a Ki value of 37 nM at this receptor. nih.gov The combination of a 1-propyl substitution in place of a methyl group is a known strategy to enhance adenosine receptor affinity in certain 8-(substituted-phenyl)xanthines. thieme-connect.com

Studies on 1,8-disubstituted xanthine derivatives have shown them to be equipotent or even more potent than their 1,3,8-trisubstituted counterparts at A2B receptors, while generally being less potent at A1, A2A, and A3 receptors, thus leading to increased A2B selectivity. acs.org This demonstrates that a strategic combination of substitutions at different sites is a powerful approach to fine-tune the pharmacological profile of xanthine-based ligands.

Methodological Approaches in 1 Methyl 3 Propyl 8 Phenylxanthine Research

In Vitro Pharmacological Assays

In vitro assays form the foundation of pharmacological characterization, allowing for the precise measurement of the compound's affinity and functional effects on specific molecular targets in a controlled environment.

To study the interaction of xanthine (B1682287) derivatives with specific adenosine (B11128) receptor subtypes, researchers commonly utilize engineered cell lines that express high levels of a single receptor type. discoverx.com Commonly used models include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells. acs.orgnih.govuniversiteitleiden.nl These cells are stably transfected with the gene encoding a specific human or animal adenosine receptor subtype (e.g., A₁, A₂ₐ, A₂ₑ, or A₃). nih.govnih.gov This approach creates a clean and reproducible system to assess a compound's binding affinity and functional activity at a single receptor subtype without the confounding presence of other receptors. discoverx.comrevvity.com

Functional assays in these cell lines can measure the downstream effects of receptor activation or blockade. For instance, since A₂ₑ receptors are often coupled to Gs proteins that stimulate adenylyl cyclase, their activation leads to an increase in intracellular cyclic AMP (cAMP). researchgate.net Assays measuring cAMP accumulation can therefore be used to determine if a compound like 1-Methyl-3-propyl-8-phenylxanthine or its analogs act as antagonists by blocking agonist-induced cAMP production. researchgate.net Similarly, some receptors are linked to the mobilization of intracellular calcium, which can be measured to assess compound functionality. acs.org

A primary method for determining a compound's affinity for a receptor is the radioligand binding assay, which utilizes membrane preparations from receptor-expressing cells or tissues. universiteitleiden.nlpnas.org These preparations consist of isolated cell membranes containing the target receptors, providing a concentrated and accessible source for binding experiments. discoverx.comrevvity.comrevvity.co.jp The process typically involves homogenizing the cells or tissue (e.g., rat brain) and centrifuging the homogenate to pellet the membrane fraction, which is then washed and stored frozen. universiteitleiden.nlnih.gov

In these assays, the membrane preparation is incubated with a radiolabeled ligand (a known high-affinity agonist or antagonist for the receptor) and varying concentrations of the unlabeled test compound, such as an 8-phenylxanthine (B3062520) derivative. pnas.org The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at different concentrations of the test compound, researchers can determine its inhibitory constant (Ki), a measure of its binding affinity. acs.orgnih.gov This method is crucial for establishing the potency and selectivity of compounds like this compound across the different adenosine receptor subtypes. nih.gov

Table 1: Common Radioligands for Adenosine Receptor Binding Assays This interactive table summarizes radioligands frequently used in competition binding assays to characterize xanthine derivatives.

| Radioligand | Receptor Subtype(s) | Type | Reference |

|---|---|---|---|

| [³H]DPCPX | A₁ | Antagonist | researchgate.net |

| [³H]XAC | A₁, A₂ₐ | Antagonist | pnas.orgnih.gov |

| [¹²⁵I]AB-MECA | A₃ | Agonist | nih.gov |

| [³H]CGS 21680 | A₂ₐ | Agonist | nih.gov |

Preclinical Investigative Models (Non-Human Species)

Preclinical studies in non-human species are essential to understand the physiological effects and therapeutic potential of a compound in a whole, living organism.

Analogs of this compound are instrumental in probing adenosine receptor pathways in animal models. A prominent example is the radiolabeled analog, [¹¹C]MPDX (8-dicyclopropylmethyl-1-¹¹C-methyl-3-propylxanthine), which is used as a tracer in Positron Emission Tomography (PET) imaging. snmjournals.orgjsnm.org PET studies in animals, such as cats and rats, allow for the non-invasive visualization and quantification of adenosine A₁ receptors in the brain. snmjournals.orgnih.govsnmjournals.org This technique has been employed to study receptor occupancy by unlabeled antagonists like caffeine (B1668208) and to investigate the role of A₁ receptors in conditions like cerebral ischemia. snmjournals.orgnih.gov

Other analogs are used in behavioral and physiological studies. For example, xanthine derivatives have been administered to mice to assess their ability to penetrate the central nervous system and to measure their effects on locomotor activity, which can be modulated by adenosine receptors. nih.gov In other models, such as histamine-induced bronchospasm in guinea pigs, 1,3-dipropyl-8-phenylxanthine (B136342) derivatives have been used to evaluate their potential as bronchospasmolytic agents, an effect linked to adenosine receptor antagonism. researchgate.net

By using specific antagonists like this compound and its analogs in animal models, researchers can investigate the in vivo roles of adenosine receptors in various biological processes. These studies help to connect receptor-level interactions to physiological outcomes.

For instance, PET imaging with [¹¹C]MPDX in a cat model of middle cerebral artery occlusion demonstrated that a decrease in A₁ receptor binding after the ischemic event is a sensitive predictor of severe brain damage. snmjournals.org This highlights the neuroprotective role of the adenosine system. In rats, [¹¹C]MPDX PET has been used to determine the in vivo receptor occupancy of caffeine, providing a direct link between the dose of the antagonist and its engagement with the target in the brain. nih.govsnmjournals.org Furthermore, studies in rats have explored the antiplatelet effects of xanthine-based adenosine A₂ₐ and A₂ₑ receptor antagonists, investigating their potential in modulating thrombosis and inflammation. mdpi.com

Table 2: Selected In Vivo Findings with 8-Phenylxanthine Analogs This interactive table presents key findings from preclinical studies using analogs of this compound.

| Animal Model | Analog Used | Key Finding | Biological Process Investigated | Reference |

|---|---|---|---|---|

| Cat | [¹¹C]MPDX | Decreased A₁ receptor binding post-ischemia predicts severe brain damage. | Neuroprotection in Cerebral Ischemia | snmjournals.org |

| Rat | [¹¹C]MPDX | Allowed for quantification of A₁ receptor occupancy by caffeine. | Receptor Occupancy / Pharmacodynamics | nih.govsnmjournals.org |

| Mouse | 8-cyclopentyl-1,3-dipropylxanthine (CPX) | Penetrated the brain and stimulated locomotor activity. | CNS Effects / Pharmacokinetics | nih.gov |

Advanced Computational and Structural Biology Techniques

Computational methods are increasingly used to complement experimental research, providing insights into the molecular interactions that govern a compound's activity and guiding the design of new, improved molecules. researchgate.net

Molecular docking is a key computational technique used in the study of 8-phenylxanthines. researchgate.netmdpi.combenthamscience.com This method predicts the preferred orientation and binding affinity of a ligand when bound to the three-dimensional structure of its receptor target. Researchers use homology models of the adenosine receptors, often based on the crystal structures of related G protein-coupled receptors, to perform these simulations. mdpi.com Docking studies can help rationalize observed structure-activity relationships (SARs), for example, by showing how different substituents on the 1, 3, and 8 positions of the xanthine core fit into the receptor's binding pocket. frontiersin.org These insights are invaluable for the rational design of new analogs with enhanced potency and selectivity for a specific adenosine receptor subtype. nih.govresearchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are crucial computational tools for elucidating the interactions between xanthine derivatives and their target receptors, primarily the adenosine receptors (ARs). researchgate.net In the absence of crystal structures for certain receptor subtypes like the A2B adenosine receptor (A2BAR), researchers often rely on homology models. mdpi.comresearchgate.net These models are constructed using the known crystal structures of related G protein-coupled receptors, such as the A2AAR, as a template. researchgate.net

Docking studies involve placing the ligand, such as a 1-propyl-8-phenylxanthine derivative, into the modeled binding site of the receptor to predict its preferred orientation and binding mode. mdpi.com These simulations help to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the ligand. researchgate.netmdpi.com For example, docking studies on 8-aryl-1,3-dimethyl xanthine derivatives have been used to understand their bioactivity and how glucosylation might improve water solubility and efficiency. researchgate.net Similarly, simulations performed using tools like the Schrödinger molecular modeling interface have helped highlight the structural elements necessary for developing potent A2AAR ligands. researchgate.net This approach provides a rational basis for the observed structure-activity relationships and guides the design of new analogs with improved affinity and selectivity.

Table 1: Predicted Molecular Interactions from Docking Studies of 8-Phenylxanthine Derivatives

| Ligand Scaffold | Target Receptor | Key Interacting Residues (Predicted) | Type of Interaction | Reference |

| 8-p-Sulfophenylxanthine | Human A2BAR | Lysine (K2697.32) | Covalent sulfonamide bond | mdpi.comresearchgate.net |

| Glucosylated 8-aryl-1,3-dimethyl xanthine | Various Enzymes | Not specified | General ligand-protein interactions | researchgate.net |

| 8-para-substituted xanthine | A2A AR | Not specified | General binding interactions | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in the predictive design of novel this compound derivatives. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is built upon systematic explorations of structure-activity relationships (SAR).

For 8-phenyl-1,3-di-(n-propyl)xanthine derivatives, extensive SAR studies have been conducted to understand how modifications at various positions on the xanthine core and the 8-phenyl ring affect binding affinity and selectivity for adenosine receptor subtypes. researchgate.net Key findings include:

1,3-Position Substitutions : The nature of the alkyl groups at the N1 and N3 positions is critical. While 1,3-dipropyl substitution is common, replacing these with diethyl groups can maintain high affinity at A2B receptors without a loss of selectivity. researchgate.net Research has shown that 1,8-disubstituted xanthines can be as potent or even more potent than 1,3,8-trisubstituted versions at A2B receptors, while concurrently being less potent at other AR subtypes, thus increasing selectivity. acs.org

8-Position Substitutions : The 8-phenyl ring is a primary site for modification to tune potency and selectivity. caldic.com For instance, in a series of amide derivatives of 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine, it was found that anilides substituted in the para-position with electron-withdrawing groups (e.g., nitro, cyano) bind with high affinity (in the 1-3 nM range) and selectivity to human A2B receptors. researchgate.net A p-cyanoanilide derivative was found to be 400-fold selective for the human A2B receptor over the A1 receptor. researchgate.net

Polar Substituents : The introduction of polar groups, such as a sulfonate or carboxylate function on the 8-phenyl ring, is a common strategy to improve water solubility. acs.org For example, 1-propyl-8-p-sulfophenylxanthine was developed as a water-soluble and highly selective A2B antagonist. acs.org

These SAR insights are the foundation for building QSAR models that can predict the affinity and selectivity of newly designed, but not yet synthesized, compounds, thereby streamlining the drug discovery process.

Table 2: Structure-Activity Relationship (SAR) Highlights for 8-Phenylxanthine Antagonists

| Compound Series | Modification | Effect on A2B Receptor Affinity/Selectivity | Reference |

| 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-dipropylxanthine Anilides | p-Substitution on anilide with electron-withdrawing groups (e.g., -CN, -NO2) | Increased affinity and selectivity | researchgate.net |

| 1-Alkyl-8-phenylxanthines | Removal of N3-substituent | Increased selectivity vs. A1, A2A, A3 receptors | acs.org |

| 1-Alkyl-8-phenylxanthines | Addition of polar groups (e.g., sulfonate, carboxylate) to 8-phenyl ring | Improved water solubility, maintained high affinity | acs.org |

| 8-Phenyl-1,3-dialkylxanthines | Substitution of 1,3-dipropyl with 1,3-diethyl | Maintained high affinity and selectivity | researchgate.net |

Radiosynthesis and Development of Research Probes

The development of specialized probes from the this compound scaffold is essential for studying adenosine receptors in detail. These probes are often radiolabeled or designed to bind irreversibly to their target.

Synthesis of Radiolabeled this compound Derivatives for Receptor Mapping

Radiolabeled ligands are indispensable tools for receptor characterization, enabling techniques like saturation and competition binding assays, autoradiography, and in vivo imaging with Positron Emission Tomography (PET). universiteitleiden.nl The synthesis of radiolabeled this compound derivatives allows for the direct measurement of receptor density (Bmax) and affinity (Kd or Ki).

A prominent example is the tritiated form of PSB-603 (8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine), a potent and selective A2B receptor antagonist. researchgate.net [3H]PSB-603 has been characterized as a valuable radioligand for the selective labeling of both human and rodent A2B receptors. researchgate.net Initial biodistribution studies with [3H]PSB-603 were performed to assess its ability to cross the blood-brain barrier, a critical step in the development of PET radiotracers for brain imaging. mdpi.com

The goal of these synthetic efforts is often to create a PET radiotracer, typically by incorporating a positron-emitting isotope like fluorine-18. mdpi.com For instance, structural modifications of the PSB-603 lead compound were undertaken to develop a fluoro-containing derivative suitable for PET imaging of A2B receptors in brain tumors. mdpi.com The development of such selective radioligands represents a significant improvement over older, less selective xanthine-based radiotracers like [3H]DPCPX. nih.gov

Table 3: Examples of Radiolabeled Xanthine Derivatives for Receptor Research

| Radioligand | Isotope | Target Receptor | Application | Reference |

| [3H]PSB-603 | Tritium (3H) | A2B | Selective labeling of human and rodent A2B receptors in binding assays; biodistribution studies | researchgate.netmdpi.com |

| [3H]CCPA | Tritium (3H) | A1 | Radioligand binding assays | mdpi.com |

| [3H]MSX-2 | Tritium (3H) | A2A | Radioligand binding assays | mdpi.com |

| [125I]ABOPX | Iodine-125 | A2B (non-selective) | Early radioligand binding studies | nih.gov |

Design and Characterization of Irreversible Antagonists for Receptor Labeling

Irreversible antagonists are designed to form a stable, covalent bond with their target receptor. Such probes are exceptionally useful for several applications: they can produce a long-lasting receptor blockade, aid in receptor labeling and purification, and are critical for stabilizing receptor proteins for structural determination studies like X-ray crystallography. mdpi.comresearchgate.netnih.gov

The design strategy involves incorporating a reactive electrophilic group (a "warhead") into the structure of a high-affinity antagonist. researchgate.net For the 8-phenylxanthine scaffold, several such derivatives have been created.

Isothiocyanates : The 1,3-phenylene diisothiocyanate conjugate of XAC, an A1 selective antagonist, was characterized as an irreversible inhibitor of A1 adenosine receptors. nih.gov This work was extended by synthesizing xanthine isothiocyanate derivatives designed for spectroscopic and histochemical characterization of the receptor. nih.gov

Sulfonyl Fluorides : More recently, irreversible antagonists for the A2B receptor were developed based on an 8-p-sulfophenylxanthine scaffold. mdpi.comresearchgate.netsemanticscholar.org A key example is p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride (B91410) (PSB-21500), which was identified as a potent and selective irreversible A2BAR antagonist with an apparent Ki value of 10.6 nM. mdpi.comresearchgate.netsemanticscholar.org

The irreversible nature of the binding is confirmed through kinetic experiments, such as wash-out procedures in radioligand binding and functional assays. mdpi.comsemanticscholar.org In these experiments, receptor preparations treated with the irreversible antagonist fail to recover function or radioligand binding capacity even after extensive washing, unlike preparations treated with a reversible antagonist. mdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives

Discovery of Novel Adenosine (B11128) Receptor Ligands and Their Mechanisms

The foundational role of xanthines like 1-Methyl-3-propyl-8-phenylxanthine is as competitive antagonists at adenosine receptors. The ongoing discovery of novel ligands is centered on fine-tuning the structure-activity relationship (SAR) to achieve greater potency and, crucially, selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂B, and A₃).

Research has demonstrated that modifications at the N1, N3, and C8 positions of the xanthine (B1682287) core are pivotal in determining receptor affinity. For instance, elongating the alkyl chains at the N1 and N3 positions from methyl to propyl groups generally enhances affinity. nih.govpnas.org Specifically, for 1,3,8-trisubstituted xanthines, the substituents at both the 1- and 3-positions are important for determining maximum affinity to the A₁ receptor. nih.gov Conversely, the substituent at the 3-position is considered more critical than the 1-position for potency at the A₂ receptor. nih.gov The 8-phenyl group itself confers a significant increase in potency compared to 8-unsubstituted xanthines. pnas.org

The specific combination in this compound represents a hybrid design. Based on SAR studies of related compounds, it is hypothesized that this substitution pattern aims to balance affinity between different receptor subtypes. The development of novel ligands involves creating libraries of analogs with varied substituents on the 8-phenyl ring to further probe these interactions and identify compounds with highly specific pharmacological profiles.

Table 1: Comparative Adenosine Receptor Binding Affinities of Selected Xanthine Analogs

| Compound | N1-Substituent | N3-Substituent | 8-Position Substituent | A₁ Receptor Affinity (Ki, nM) | A₂ₐ Receptor Affinity (Ki, nM) |

| Theophylline (B1681296) | Methyl | Methyl | H | ~10,000 | ~25,000 |

| 8-Phenyltheophylline | Methyl | Methyl | Phenyl | 86 | >1000 |

| 1,3-Dipropyl-8-phenylxanthine (B136342) | Propyl | Propyl | Phenyl | High | Moderate |

| This compound | Methyl | Propyl | Phenyl | (Predicted High) | (Predicted Moderate) |

Note: Data for this compound is inferred from structure-activity relationship trends.

Exploration of Allosteric Modulation in Adenosine Receptor Systems

A significant shift in GPCR pharmacology is the focus on allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. frontiersin.org These modulators can be positive (PAMs), negative (NAMs), or neutral, offering a more nuanced way to "tune" receptor activity rather than simply blocking it. frontiersin.org This approach is particularly promising because allosteric sites are generally less conserved across receptor subtypes, potentially allowing for the development of highly selective drugs. frontiersin.org

While xanthines are classic orthosteric antagonists, the exploration of the xanthine scaffold for allosteric properties is an emerging frontier. Currently, compounds from other chemical classes, such as 2-amino-3-substituted thiophenes, have been identified as allosteric enhancers for the A₁ receptor. nih.gov The future direction for compounds like this compound involves screening for potential allosteric activity or using its scaffold as a starting point for designing novel allosteric modulators. This could lead to compounds that, for instance, only enhance the receptor's response to the naturally elevated levels of adenosine found in diseased or inflamed tissues, offering a more targeted therapeutic effect with fewer side effects. frontiersin.org

Development of Multi-Target Ligands from Xanthine Scaffolds for Complex Biological Systems

Complex multifactorial diseases, such as neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. The xanthine scaffold is exceptionally well-suited for this strategy. mdpi.com

Recent research has focused on creating hybrid molecules that combine the adenosine receptor antagonist properties of a xanthine core with another pharmacophore. mdpi.com For example, xanthine-dopamine hybrids have been designed as potential treatments for Parkinson's disease by simultaneously blocking A₂ₐ adenosine receptors and acting as monoamine oxidase B (MAO-B) inhibitors or dopamine (B1211576) D₂ receptor agonists. mdpi.com Similarly, xanthine derivatives have been investigated for dual activity as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. mdpi.com

The this compound structure serves as a versatile platform for such modifications. The 8-phenyl ring can be functionalized to attach linkers or other pharmacologically active moieties, creating novel MTDLs aimed at treating complex conditions where targeting a single receptor is insufficient.

Innovations in Synthetic Strategies for Xanthine Derivatives

The creation of diverse libraries of xanthine analogs for biological screening depends on efficient and flexible synthetic chemistry. Innovations in this area are focused on improving yields, reducing reaction times, and enabling easier modification of the xanthine core.

The classical and most versatile method for synthesizing 1,3,8-trisubstituted xanthines is a variation of the Traube purine (B94841) synthesis. biointerfaceresearch.comnih.gov This multi-step process typically involves:

Uracil Formation: Condensation of a 1,3-disubstituted urea (B33335) (e.g., 1-methyl-3-propylurea) with cyanoacetic acid to form a 6-aminouracil (B15529) derivative. biointerfaceresearch.com

Nitrosation and Reduction: Conversion of the 6-aminouracil to a 6-amino-5-nitrosouracil, followed by reduction to yield the key intermediate, a 5,6-diaminouracil (B14702).

Imidazole (B134444) Ring Closure: Reaction of the 5,6-diaminouracil with a suitable reagent to form the final xanthine. For an 8-phenyl substituent, this involves condensation with benzaldehyde (B42025) (followed by oxidation) or with benzoic acid. nih.gov

Modern innovations focus on streamlining this process. One-pot syntheses where 5,6-diaminouracils react directly with carboxaldehydes have been developed to improve efficiency. rsc.org Furthermore, microwave-assisted synthesis has been shown to dramatically shorten reaction times for the ring closure step compared to conventional heating. asianpubs.org

Table 2: Overview of Synthetic Steps for this compound

| Step | Starting Materials | Key Intermediate / Product | Purpose |

| 1 | 1-Methyl-3-propylurea, Cyanoacetic acid | 1-Methyl-3-propyl-6-aminouracil | Formation of the pyrimidine (B1678525) ring |

| 2 | 1-Methyl-3-propyl-6-aminouracil | 1-Methyl-3-propyl-5,6-diaminouracil | Preparation for imidazole ring formation |

| 3 | 1-Methyl-3-propyl-5,6-diaminouracil, Benzaldehyde or Benzoic Acid | This compound | Formation of the imidazole ring with C8-phenyl group |

A significant challenge for many 8-phenylxanthine (B3062520) derivatives is their low aqueous solubility, which limits their utility in biological assays and in vivo studies. nih.gov A key area of innovation is the chemical modification of the structure to enhance solubility without sacrificing receptor affinity.

The most successful strategy involves creating "functionalized congeners." This is achieved by introducing a polar functional group, such as a carboxylic acid or a sulfonic acid group, onto the 8-phenyl ring. biointerfaceresearch.com This polar "handle" not only improves intrinsic solubility but also provides a point of attachment for conjugation to highly soluble carrier molecules like amino acids or peptides. This approach has been shown to yield potent adenosine receptor antagonists with significantly improved water solubility and more favorable pharmacokinetic properties, making them more effective as research tools.

Expanding the Use of Xanthine-Based Adenosine Receptor Antagonists as Investigative Tools in Biomedical Research

Potent and selective adenosine receptor antagonists are indispensable tools for biomedical research. They allow scientists to probe the physiological and pathophysiological roles of adenosine in virtually every system of the body. Caffeine (B1668208) and theophylline were the first such tools, but their low potency and lack of selectivity limited their application. nih.gov

The development of highly potent and subtype-selective antagonists, a class to which derivatives of this compound belong, has been transformative. These compounds are used to:

Validate Therapeutic Targets: By blocking specific adenosine receptor subtypes, researchers can confirm their role in disease processes, such as the involvement of A₂ₐ receptors in Parkinson's disease or A₂B receptors in inflammation and asthma. biointerfaceresearch.com

Elucidate Signaling Pathways: These antagonists help dissect the complex downstream signaling cascades initiated by adenosine receptor activation.

Develop Imaging Agents: High-affinity xanthine antagonists can be radiolabeled (e.g., with ¹⁸F) to create ligands for positron emission tomography (PET) imaging, allowing for the visualization and quantification of adenosine receptors in the living brain and other organs. nih.gov

The future of this field relies on the continued development of a diverse chemical toolbox of antagonists with a range of affinities, selectivities, and pharmacokinetic profiles. This compound and its next-generation analogs are central to this effort, providing the precision instruments needed to further unravel the complexities of adenosine signaling in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。